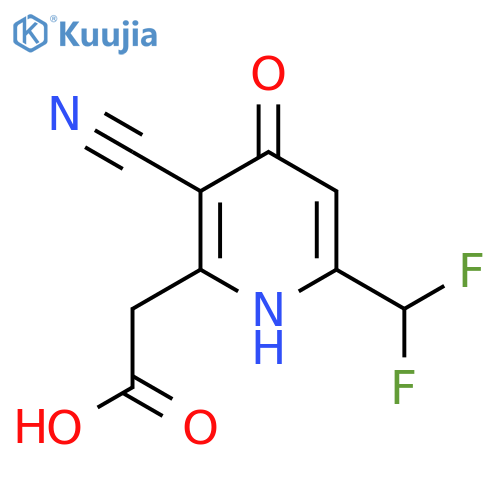Cas no 1805488-29-2 (3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid)

1805488-29-2 structure
商品名:3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid
CAS番号:1805488-29-2
MF:C9H6F2N2O3
メガワット:228.152348995209
CID:4873759
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid
-
- インチ: 1S/C9H6F2N2O3/c10-9(11)6-1-7(14)4(3-12)5(13-6)2-8(15)16/h1,9H,2H2,(H,13,14)(H,15,16)
- InChIKey: OMXYDLKSXQAZEV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C(C#N)=C(CC(=O)O)N1)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 457
- トポロジー分子極性表面積: 90.2
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045063-1g |
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid |
1805488-29-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
1805488-29-2 (3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
